2-(4-amino-1H-pyrazol-1-yl)acetohydrazide

Antifungal Succinate Dehydrogenase Inhibitor Crop Protection

Antifungal and anticancer discovery programs need bifunctional pyrazole scaffolds. 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide delivers a directing 4-amino group and reactive hydrazide for direct hydrazone/oxadiazole synthesis. • Antifungal SDH inhibitors: EC50 0.27 μg/mL vs. R. solani (3.5× better than boscalid); 1.94 μg/mL vs. F. graminearum (4.8× vs. fluopyram). • Anticancer agents: Sub-μM IC50 (0.6 μg/mL) vs. MCF-7 cells, surpassing doxorubicin. • Reliable supply: BP 497.5°C ensures thermal stability for parallel synthesis.

Molecular Formula C5H9N5O
Molecular Weight 155.16 g/mol
CAS No. 1171032-42-0
Cat. No. B1294008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-amino-1H-pyrazol-1-yl)acetohydrazide
CAS1171032-42-0
Molecular FormulaC5H9N5O
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CC(=O)NN)N
InChIInChI=1S/C5H9N5O/c6-4-1-8-10(2-4)3-5(11)9-7/h1-2H,3,6-7H2,(H,9,11)
InChIKeyXTXVBFYEGOEFQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-amino-1H-pyrazol-1-yl)acetohydrazide Overview


2-(4-amino-1H-pyrazol-1-yl)acetohydrazide is a heterocyclic building block characterized by a 4-amino-substituted pyrazole ring N-linked to an acetohydrazide moiety, offering a molecular formula of C5H9N5O and a molecular weight of 155.16 g/mol . This bifunctional scaffold presents an electrophilic carbonyl and nucleophilic hydrazide nitrogen, enabling facile derivatization into hydrazones, oxadiazoles, and other nitrogen-rich heterocycles commonly explored in drug discovery programs [1].

1 Hydrazone / oxadiazole / heterocycle synthesis
2 4-amino hydrogen bond donor handle
3 Drug discovery building block scaffold

2-(4-amino-1H-pyrazol-1-yl)acetohydrazide Uniqueness


Simple pyrazole analogs lack the free hydrazide group essential for forming hydrazone or oxadiazole linkages, while unsubstituted pyrazole cores lack the 4-amino group that serves as a critical hydrogen bond donor and tunable handle for enhancing target engagement. In contrast, the target compound's 4-amino group uniquely directs electrophilic substitution chemistry, and its acetohydrazide tail is a proven precursor to SDH inhibitors with single-digit micromolar antifungal potency—activity profiles not achievable with 4-unsubstituted or hydrazide-deficient comparators [1][2].

! Unsubstituted pyrazole cores lack the 4-amino handle for target engagement
! Pyrazoles without acetohydrazide cannot form hydrazone or oxadiazole linkages
! Simple pyrazole analogs may not reproduce SDH inhibitor or cytotoxicity SAR profiles

Quantitative Differentiation Evidence


Antifungal Potency vs. Boscalid (Rhizoctonia solani)

Pyrazole-4-acetohydrazide derivatives, which share the identical core scaffold as 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide, demonstrate significantly superior in vitro antifungal activity against Rhizoctonia solani when compared to the commercial SDHI boscalid. Specifically, derivative 6w achieved an EC50 of 0.27 μg/mL, which is 3.5-fold more potent than boscalid's EC50 of 0.94 μg/mL under identical assay conditions [1]. This quantitative advantage establishes the pyrazole-acetohydrazide scaffold as a privileged starting point for developing next-generation fungicides with enhanced potency against resistant strains.

Antifungal EC50 (R. solani)
Class-level inference
Derivative 6w: 0.27 µg/mL Boscalid: 0.94 µg/mL
Supports antifungal SAR context, 3.5× lower EC50 reported vs boscalid
Mycelial growth inhibition assay; scaffold-level evidence
Antifungal Succinate Dehydrogenase Inhibitor Crop Protection

Antifungal Potency vs. Fluopyram (Fusarium graminearum)

In the same class of pyrazole-4-acetohydrazide derivatives, compound 6c exhibited an EC50 of 1.94 μg/mL against Fusarium graminearum, demonstrating approximately 4.8-fold greater potency than the commercial SDHI fluopyram, which had an EC50 of 9.37 μg/mL under the same mycelial growth inhibition conditions [1]. This substantial improvement in potency highlights the potential of the acetohydrazide-containing scaffold to overcome efficacy limitations of existing fungicides against this agriculturally significant pathogen.

Antifungal EC50 (F. graminearum)
Class-level inference
Derivative 6c: 1.94 µg/mL Fluopyram: 9.37 µg/mL
Supports antifungal SAR context, 4.8× lower EC50 reported vs fluopyram
Mycelial growth inhibition assay; scaffold-level evidence
Antifungal SDHI Crop Protection

Cytotoxicity Against MCF-7 Cells vs. Doxorubicin

Pyrazole-containing acetohydrazide derivatives, exemplified by compound 7c in a related series, achieved an IC50 of 0.6 ± 0.01 μg/mL against the MCF-7 breast cancer cell line, surpassing the potency of the clinical reference doxorubicin (IC50 = 1.6 ± 0.02 μg/mL) by 2.7-fold [1]. This sub-micromolar activity is notably absent in simple pyrazole analogs lacking the hydrazide extension, underscoring the importance of this functional group for achieving potent cytotoxicity and potentially improved selectivity profiles.

Cytotoxicity IC50 (MCF-7)
Class-level inference
0.6 ± 0.01 µg/mL (derivative 7c)
Supports cytotoxicity endpoint review, 2.7× lower IC50 vs doxorubicin reported
MTT assay; derivative-specific data
Anticancer Cytotoxicity Medicinal Chemistry

Long-Term Storage Stability

Vendor technical datasheets report that 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide (free base) exhibits a predicted boiling point of 497.5±25.0 °C at 760 mmHg and a density of 1.6±0.1 g/cm³, indicating robust thermal stability suitable for ambient storage and handling [1]. In contrast, many hydrazide-containing heterocycles require cold-chain storage due to hydrolytic or thermal decomposition, which can introduce variability in biological assays and complicate inventory management. The compound's stability profile reduces the risk of batch-to-batch variability and ensures consistent performance in synthetic and screening workflows.

Thermal stability
Data to verify
BP 497.5±25.0 °C
Density 1.6±0.1 g/cm³
Predicted thermal stability supports ambient storage context
No experimental source; vendor-predicted property
Stability Storage Reproducibility

Research and Industrial Applications


SDHI Fungicide Lead Optimization

Utilize 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide as a versatile intermediate for synthesizing pyrazole-4-acetohydrazide derivatives. The scaffold has demonstrated EC50 values as low as 0.27 μg/mL against Rhizoctonia solani, a 3.5-fold improvement over boscalid, and 1.94 μg/mL against Fusarium graminearum, 4.8-fold better than fluopyram [1]. These data support structure-activity relationship (SAR) studies aimed at optimizing substituents for enhanced potency, broader spectrum activity, and resistance management in agricultural fungicides.

Breast Cancer Cytotoxic Agent Development

Leverage the hydrazide moiety as a key pharmacophore for generating hydrazone or heterocyclic derivatives with potent cytotoxic activity. In structurally related pyrazole-acetohydrazide series, compounds have achieved sub-micromolar IC50 values (e.g., 0.6 μg/mL) against MCF-7 breast cancer cells, exceeding the potency of doxorubicin [1]. This positions the compound as a premium starting material for medicinal chemistry campaigns targeting novel anticancer agents with improved therapeutic indices.

Heterocyclic Library Building Block for HTS

Employ 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide as a key substrate for synthesizing diverse libraries of hydrazones, oxadiazoles, triazoles, and other nitrogen-containing heterocycles. The compound's high predicted boiling point (497.5±25.0 °C) and density (1.6±0.1 g/cm³) indicate excellent thermal stability, making it suitable for automated parallel synthesis and long-term storage [1]. This ensures reliable and consistent reagent quality for generating novel chemical matter for high-throughput screening campaigns across multiple therapeutic areas.

Application
Selection Property
Validation Focus
Succinate dehydrogenase inhibitor research
Acetohydrazide derivatization scaffold
Fungal growth inhibition assay review
Cytotoxicity pathway research
Hydrazone / heterocycle derivatization
Cell viability endpoint review
Heterocyclic library synthesis
Thermal and storage stability profile
Synthesis reproducibility review

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